Lipophilicity and Permeability Comparison
The molecular weight of 4-bromo-2-fluoro-N-isopropylaniline (232.09 g/mol) is significantly higher than single-halogen analogs: 4-fluoro-N-isopropylaniline (153.20 g/mol) and 4-bromo-N-isopropylaniline (214.10 g/mol) [1]. This dual-halogen substitution increases calculated LogP to approximately 3.1-3.4 compared to ~2.0-2.4 for 4-fluoro-N-isopropylaniline , indicating enhanced membrane permeability. The 49.5% increase in molecular weight relative to the fluoro-only analog alters physicochemical and pharmacokinetic profiles in lead series.
| Evidence Dimension | Molecular Weight (g/mol) and LogP |
|---|---|
| Target Compound Data | MW: 232.09; LogP (calc): 3.1-3.4 |
| Comparator Or Baseline | 4-Fluoro-N-isopropylaniline: MW 153.20, LogP 2.0-2.4; 4-Bromo-N-isopropylaniline: MW 214.10; N-Isopropylaniline: MW 135.21 |
| Quantified Difference | MW increase: +78.89 (51.5%) vs 4-fluoro analog; +18.0 (8.4%) vs 4-bromo analog; LogP increase: ~+1.0 vs 4-fluoro analog |
| Conditions | Predicted values (ChemAxon/ALOGPS); experimental LogP not reported in open literature |
Why This Matters
The substantially higher molecular weight and lipophilicity directly impact membrane permeability, plasma protein binding, and volume of distribution—parameters that cannot be replicated by substituting single-halogen analogs in SAR campaigns.
- [1] Molbase. 4-Bromo-N-isopropylaniline (CAS 121086-19-9) Physicochemical Data. 2025. View Source
